REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[n:5]1[n:6][c:7](-[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[c:8]2[c:9]1[nH:10][c:11](=[O:20])[cH:12][c:13]2-[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[F:27][C:28]([F:29])([F:30])[C:31]([OH:32])=[O:33]>>[n:5]1[nH:6][c:7](-[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[c:8]2[c:9]1[nH:10][c:11](=[O:20])[cH:12][c:13]2-[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
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Name
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CC(C)(C)n1nc(-c2ccccc2)c2c(-c3ccccc3)cc(=O)[nH]c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)n1nc(-c2ccccc2)c2c(-c3ccccc3)cc(=O)[nH]c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=c1cc(-c2ccccc2)c2c(-c3ccccc3)[nH]nc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |